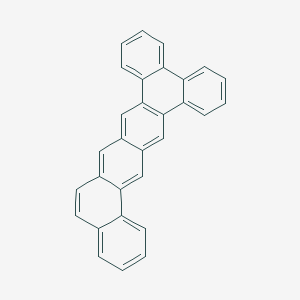

Tribenzo(a,c,j)naphthacene

Description

Structure

3D Structure

Properties

CAS No. |

215-96-3 |

|---|---|

Molecular Formula |

C30H18 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

heptacyclo[16.12.0.03,16.04,9.010,15.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |

InChI |

InChI=1S/C30H18/c1-2-8-23-19(7-1)13-14-20-15-21-17-29-26-11-5-3-9-24(26)25-10-4-6-12-27(25)30(29)18-22(21)16-28(20)23/h1-18H |

InChI Key |

SSUTVLAUGWQSDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C4C=C32)C6=CC=CC=C6C7=CC=CC=C75 |

Origin of Product |

United States |

Synthetic Methodologies for Tribenzo A,c,j Naphthacene and Its Derivatives

Strategies for Constructing the Fused Aromatic Core of Tribenzo(a,c,j)naphthacene

The assembly of the core tetracyclic framework of this compound requires robust carbon-carbon bond-forming reactions capable of creating fused aromatic rings.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone in the synthesis of six-membered rings and has significant applications in the construction of polycyclic aromatic systems. sigmaaldrich.com This reaction is particularly useful for synthesizing novel cis-substituted dihydronaphthalene building blocks from the reaction of arynes with functionalized acyclic dienes. sigmaaldrich.com The hetero-Diels-Alder reaction variant is also instrumental in creating six-membered heterocyclic rings. sigmaaldrich.com

A common strategy involves the reaction of an acene, such as anthracene (B1667546) or tetracene, with a reactive dienophile like an aryne. scispace.com For instance, benzotriptycene can be prepared through the reaction of anthracene with 2,3-dehydronaphthalene (an aryne). scispace.com A powerful two-stage approach combines a Diels-Alder reaction with a subsequent Scholl reaction. In a synthesis of substituted tribenzo[a,d,g]coronenes, a Diels-Alder reaction between a cyclopenta[e]pyren-10-one derivative and a substituted 2-aminobenzoic acid derivative forms the key polycyclic intermediate. mdpi.com This intermediate is then subjected to oxidative cyclization to yield the final coronene (B32277) structure. mdpi.com This sequential strategy demonstrates the utility of the Diels-Alder reaction in assembling complex, non-planar precursors that can be subsequently planarized to form extended aromatic systems.

The Scholl reaction is a critical method for synthesizing nanographenes and other large PAHs through intramolecular oxidative C-C bond formation. rsc.orgnih.govnih.gov This reaction effectively "stitches" together aryl precursors, creating fused ring systems through cyclodehydrogenation. nih.govnih.gov The process is typically mediated by a combination of a Lewis acid (e.g., FeCl₃, AlCl₃) and an oxidant (e.g., O₂, CuCl₂, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)). rsc.orgnih.gov

For example, in the synthesis of tribenzocoronene derivatives, a precursor molecule is treated with DDQ and triflic acid (TfOH) to induce the final ring fusions. mdpi.com The mechanism of the Scholl reaction can be complex and is thought to proceed via either a radical cation intermediate or an arenium-ion (sigma complex) intermediate, depending on the substrate's electronic structure and the specific reagents used. researchgate.net The reaction's power lies in its ability to form multiple C-C bonds in a single step, making it indispensable for creating large, planar, π-conjugated architectures from appropriate oligophenylene precursors. nih.govnih.gov

Table 1: Common Reagent Systems for Scholl Reactions

| Lewis Acid | Oxidant | Typical Substrates | Reference |

|---|---|---|---|

| Triflic Acid (TfOH) | DDQ | Substituted dibenzotetracenes | mdpi.com |

| Iron(III) Chloride (FeCl₃) | - | Oligophenylene precursors | rsc.orgnih.gov |

| Aluminum Trichloride (AlCl₃) | - | Benzoylnaphthalenes, 1,1'-Binaphthalene | nih.gov |

Modern organic synthesis has introduced several advanced methods for constructing PAHs that offer greater control and milder reaction conditions.

Palladium-Catalyzed Annulation: A palladium-catalyzed [3+3] annulation method has been developed for synthesizing PAHs from two smaller aromatic fragments. rsc.org This technique involves the cross-coupling of di-bromo aromatic compounds with PAH boronic esters, providing a modular way to build complex structures like perylene (B46583) derivatives. rsc.org

Photoredox Annulation: A radical-based annulation protocol using photoredox catalysis allows for the expansion of planar π-systems under mild conditions. nih.govacs.org This method uses a photocatalyst that, upon irradiation, initiates a single electron transfer with a precursor molecule bearing electron-withdrawing and leaving groups. nih.govacs.org This generates an aryl radical that undergoes intramolecular C-C bond formation, leading to planarization. The reaction is tolerant of a wide range of functional groups. acs.org

Metal-Free Alkyne Annulation: A C-H functionalizing annulation reaction has been described for extending the π-systems of boron-doped PAHs using alkynes. rsc.org This metal-free π-extension provides a new route to fused aromatic systems and is proposed to proceed via the intramolecular electrophilic aromatic substitution of a zwitterionic intermediate. rsc.org

Palladium-Catalyzed Cross-Coupling/Annulation: A three-step process has been developed to efficiently annulate PAHs, providing access to structures with saturated rings. This method relies on a palladium-catalyzed cross-coupling reaction followed by subsequent ring-closing steps. nih.gov

Regioselective Functionalization and Derivatization Approaches

Functionalizing the this compound core is essential for tailoring its properties for specific applications. Regioselective methods allow for the precise placement of substituents on the aromatic framework. nih.gov Late-stage functionalization, in particular, offers a powerful strategy for diversifying complex molecular architectures. rsc.org

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto a PAH framework significantly alters its electronic properties. mdpi.com EDGs, which add electron density to the aromatic ring through resonance or hyperconjugation, make the ring more nucleophilic and are typically activating and ortho/para-directing in electrophilic aromatic substitution reactions. saskoer.ca Conversely, EWGs pull electron density from the ring, making it less nucleophilic.

The synthesis of substituted tribenzocoronenes, for example, demonstrates the impact of such functionalization. mdpi.com A methoxy (B1213986) group (an EDG) or a cyano group (an EWG) can be incorporated into the final structure. mdpi.com The presence of these groups influences the molecule's optical properties; for instance, the introduction of a cyano unit can lead to a bathochromic (red) shift in the absorption spectrum due to the extension of the π-conjugation. mdpi.com The compatibility of modern synthetic methods, such as photoredox annulation, with various EDGs and EWGs allows for the preparation of a wide array of functionalized graphenoids. nih.govacs.org

Table 2: Effect of Functional Groups on the Absorption Spectra of Tribenzocoronene Derivatives

| Compound ID | Key Functional Group | Nature of Group | Max Absorption (λmax) | Reference |

|---|---|---|---|---|

| 3a | Methoxy (-OCH₃) | Electron-Donating | 451 nm | mdpi.com |

| 3e | Cyano (-CN) | Electron-Withdrawing | Bathochromic shift compared to 3a | mdpi.com |

Halogenation is a fundamental transformation that introduces halogen atoms (F, Cl, Br, I) onto an aromatic core, providing a handle for further synthetic modifications and directly influencing molecular properties. tcichemicals.comrsc.org The halogenation of PAHs can be achieved using various reagents, with N-halosuccinimides being common choices.

A study on the halogenation of dibenz[a,c]anthracene, a close structural analog of this compound, provides significant insight. nih.gov

Bromination: Reaction with N-bromosuccinimide (NBS) in carbon tetrachloride results in monobromination at the 9- and 10-positions, with a 9:1 ratio favoring the less sterically crowded 10-bromo isomer after rearrangement facilitated by HBr. The reaction is accelerated by iodine. nih.gov

Chlorination: Reaction with N-chlorosuccinimide (NCS) in the presence of HCl affords exclusively the 9-chloro product. nih.gov

The differing regioselectivity and reactivity between NBS and NCS are attributed to the different sizes of the halogen atoms and the relative strengths of the N-X bond, which affects the concentration of free halogen in the reaction. nih.gov This selective halogenation is crucial as the resulting halo-derivatives can serve as key intermediates in cross-coupling reactions to introduce a wider array of functional groups.

Table 3: Halogenation Reactions of Dibenz[a,c]anthracene

| Reagent | Conditions | Major Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| NBS | CCl₄ | 9-bromo and 10-bromo derivatives | 9:1 product ratio; HBr causes rearrangement to the 10-isomer. | nih.gov |

Peripheral Substituent Effects on Solubility and Processability

The inherent planarity and large π-systems of polycyclic aromatic hydrocarbons, including this compound, lead to strong intermolecular π-π stacking interactions. While these interactions are crucial for applications in electronic devices, they also typically result in poor solubility in common organic solvents and high melting points, which complicates their purification and processing for device fabrication. wikipedia.org

To overcome these limitations, a common strategy is the introduction of peripheral substituents onto the aromatic core. The general concept is to attach bulky or flexible groups to the periphery of the PAH molecule. These substituents disrupt the close packing of the planar aromatic cores in the solid state, thereby weakening the intermolecular forces. rsc.org This disruption enhances solubility and lowers melting points, making the compounds more processable without significantly altering the fundamental electronic properties of the aromatic core. rsc.org

The introduction of these solubilizing groups is a key step in enabling the study of these molecules in solution and their application in devices like thin-film transistors. rsc.org For instance, attaching groups can facilitate the use of solution-based processing techniques, which are often more cost-effective and scalable for fabricating electronic devices. nih.gov The choice of substituent can be tailored to achieve the desired balance between solubility, solid-state packing, and electronic communication between molecules. nih.gov

Catalyst Systems and Reaction Conditions for Efficient Synthesis

The efficient synthesis of this compound and its derivatives relies on a variety of catalytic systems and specific reaction conditions, often involving classic cycloaddition reactions, modern cross-coupling methods, and oxidative cyclodehydrogenation.

One of the most powerful methods for constructing complex polycyclic frameworks is the Diels-Alder reaction . This approach often involves the reaction of a diene with a dienophile, such as an aryne intermediate. rsc.org For example, triptycene (B166850) and its derivatives are commonly prepared through the reaction of an anthracene derivative with a reactive benzyne (B1209423) intermediate. rsc.org A similar strategy can be envisioned for building the this compound skeleton.

Transition metal-catalyzed reactions are pivotal in modern organic synthesis and have been applied to the construction of large PAHs. A notable example is the [2+2+n] cycloaddition . The synthesis of a derivative, tetrapropyltetrabenzo[a,c,j,l]tetracene, has been achieved using an iridium-based catalyst system, specifically [Ir(COD)Cl]2 / dppe. escholarship.org

Another critical step in many PAH syntheses is cyclodehydrogenation , often referred to as the Scholl reaction. This intramolecular process forms new carbon-carbon bonds between existing aromatic rings to create the final, fully fused aromatic system. A common reagent used for this oxidative aromatization is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

For the functionalization of the PAH core with solubilizing groups, cross-coupling reactions are frequently employed. The Kumada-Corriu coupling, for instance, has been used to attach solubilizing groups to a large, insoluble PAH. This reaction was successfully carried out using Organ's PEPPSI-IPr catalyst, demonstrating that even poorly soluble compounds can be functionalized effectively. nih.gov

The tables below summarize various catalyst systems and reaction conditions pertinent to the synthesis of complex PAHs, including those analogous or related to this compound.

Table 1: Catalyst Systems for Synthesis of PAHs and Derivatives

| Catalytic Reaction Type | Catalyst System | Substrate/Reactant Example | Target Molecule Class | Reference |

|---|---|---|---|---|

| [2+2+n] Cycloaddition | [Ir(COD)Cl]2 / dppe | Diynes and alkynes | Substituted Tetrabenzo[a,c,j,l]tetracene | escholarship.org |

| Kumada-Corriu Coupling | PEPPSI-IPr | Dihalo-PAH and Grignard reagent | Solubilized cata-fused PAHs | nih.gov |

| Suzuki-Miyaura Coupling | Zinc (as catalyst/reductant) | 1,8-dichloroanthraquinone and arylboronic acids | 1,8-diaryl-anthracene derivatives | frontiersin.org |

| [2+2+2] Cycloaddition | CoCl2·6H2O / Zn | 1,6-diynes and 4-aryl-2-butyn-1-ols | Substituted anthracenes | frontiersin.org |

Table 2: General Reaction Conditions for PAH Synthesis

| Reaction Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Dehydrogenation (Scholl Reaction) | DDQ, o-dichlorobenzene (o-DCB), 150 °C, microwave | Final aromatization to form fused rings | nih.gov |

| Diels-Alder Reaction | Anthracene derivative + isoamyl nitrite (B80452) (to generate aryne) | Construction of bridged polycyclic framework | rsc.orgscispace.com |

| Olefination (Wittig) | Phosphonium ylide | Creation of exocyclic double bonds for subsequent rearrangement | nih.gov |

Computational and Theoretical Investigations of Tribenzo A,c,j Naphthacene S Electronic Structure

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. unige.ch For a molecule like tribenzo(a,c,j)naphthacene, DFT calculations would be employed to determine the energies and spatial distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial as they govern the molecule's electronic behavior, including its reactivity and optical properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. researchgate.netgauthmath.com

A study on the compositional isomer tribenzo[a,c,k]tetraphene (TBT), which also has the chemical formula C₃₀H₁₈, calculated the HOMO and LUMO energy levels at -5.46 eV and -2.01 eV, respectively, resulting in a HOMO-LUMO gap of 3.46 eV. arxiv.org It is expected that this compound would exhibit a similarly large π-conjugated system, with its frontier orbitals delocalized across the fused benzene (B151609) rings.

The alignment of HOMO and LUMO energy levels determines a material's suitability for applications in organic electronics. For instance, the HOMO level is related to the ionization potential (the ease of removing an electron), while the LUMO level is related to the electron affinity (the ability to accept an electron). researchgate.net In molecules like this compound, the π-electrons of the HOMO and LUMO are expected to be delocalized across the entire aromatic framework. This delocalization is a hallmark of polycyclic aromatic hydrocarbons and is fundamental to their electronic properties. The precise pattern of this delocalization, however, would be unique to the specific topology of the this compound isomer.

Attaching different chemical groups (substituents) to the core of this compound would significantly alter its electronic energy levels. Electron-donating groups (like -NH₂ or -OCH₃) generally raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (like -NO₂ or -CN) tend to lower the LUMO energy level, making the molecule easier to reduce. mdpi.com This tuning of the frontier orbital energies is a common strategy for designing organic materials with specific electronic properties for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, studies on substituted tribenzo[a,d,g]coronene have shown that substituents can systematically tune the HOMO/LUMO levels and, consequently, the material's electrochemical and optical properties. mdpi.com

Band Structure Analysis and Density of States Calculations for Solid-State Properties

When molecules like this compound are arranged in a crystalline solid, their individual molecular orbitals interact to form continuous energy bands. The electronic properties of the solid are then described by a band structure, which plots the energy of these bands against the crystal momentum. bohrium.com The valence band is formed from the HOMOs of the individual molecules, and the conduction band is formed from the LUMOs. The energy difference between the top of the valence band and the bottom of the conduction band is the material's band gap.

A band structure and density of states (DOS) calculation for the related isomer TBT revealed its band gap and the contribution of different orbitals to the electronic structure in the solid state. arxiv.org Such an analysis for this compound would be essential to predict its performance as an organic semiconductor, indicating whether it would be more suitable for p-type (hole) or n-type (electron) transport.

Reorganization Energies and Electronic Coupling Parameters for Charge Transfer

Charge transfer is a fundamental process in organic electronic devices. The efficiency of this process is governed by two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, t). The reorganization energy is the energy required to distort the geometry of a neutral molecule to the geometry of its charged state (and vice versa) upon electron transfer. researchgate.net A lower reorganization energy generally leads to a higher charge transfer rate. researchgate.net

Theoretical studies on related phenancene compounds like TBT have calculated these parameters to predict charge carrier mobilities. arxiv.orgresearchgate.net For TBT, the reorganization energies for hole (λh) and electron (λe) transfer were calculated to be 0.178 eV and 0.231 eV, respectively. arxiv.org Similar calculations for this compound would be necessary to evaluate its potential as a charge-transport material. The electronic coupling depends on the spatial overlap of the frontier orbitals of adjacent molecules in the crystal, which is highly sensitive to the molecular packing.

Aromaticity Assessment and Stability Prediction via Theoretical Descriptors

Aromaticity is a key concept that describes the high stability of cyclic, planar molecules with delocalized π-electrons. nih.gov For a complex PAH like this compound, which consists of multiple fused rings, the aromaticity is not uniform across the molecule. Theoretical descriptors are used to quantify the local aromaticity of each individual ring. Common methods include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of high aromaticity. nih.govmdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. A HOMA value close to 1 indicates high aromaticity. mdpi.comresearchgate.net

Non-Linear Optical (NLO) Property Calculations and Theoretical Predictions

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability (β for second-order and γ for third-order effects). selcuk.edu.tr For organic molecules, a large NLO response is often associated with a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. nih.gov

While the unsubstituted this compound is not expected to have a large second-order NLO response due to its likely centrosymmetric structure, it could possess significant third-order NLO properties. Theoretical calculations using DFT can predict these properties. aps.org For instance, a study on the isomer TBT calculated its first hyperpolarizability (β) to be 1.95 x 10⁻³⁰ esu, suggesting some NLO activity. arxiv.org Introducing suitable donor and acceptor substituents onto the this compound framework would be a key strategy to enhance its NLO response significantly. mdpi.com

Charge Transport Mechanisms and Performance in Organic Electronic Devices

Anisotropic Charge Carrier Mobility within Tribenzo(a,c,j)naphthacene Crystals and Thin Films

Charge carrier mobility in organic crystals is often anisotropic, meaning its magnitude depends on the direction of measurement relative to the crystal axes. researchgate.net This phenomenon arises from the directional nature of intermolecular electronic couplings within the ordered molecular packing. researchgate.net

Theoretical studies based on first-principle calculations for the isomer tribenzo[a,c,k]tetraphene (TBT) predict a significant anisotropy in its charge transport properties. arxiv.org This compound is shown to be an ambipolar semiconductor, capable of transporting both holes (positive charges) and electrons (negative charges). arxiv.orgnist.gov The calculated maximum anisotropic mobility for holes (μh) is 0.129 cm²V⁻¹s⁻¹, while the maximum electron mobility (μe) is substantially higher at 1.834 cm²V⁻¹s⁻¹. arxiv.orgnist.govrsc.org This difference underscores the directional dependence of charge transport pathways within the crystal lattice. The anisotropy is a direct consequence of how the molecules arrange themselves, which dictates the strength of the electronic overlap between adjacent molecules in different directions. researchgate.net

Hopping versus Band-Like Charge Transport Models

Two primary models are used to describe charge transport in organic semiconductors: the hopping model and the band-like model. researchgate.networldscientific.com

Hopping Transport: In this model, charge carriers are considered to be localized on individual molecules. researchgate.net Transport occurs through a series of discrete "hops" from one molecule to an adjacent one. aps.org This process is thermally activated, and the rate of hopping is often described by the Marcus-Hush theory, which depends on the reorganization energy (the energy required to deform the molecule's geometry upon charging) and the electronic coupling between molecules. arxiv.orgiarc.fr The hopping model is generally considered appropriate for materials with mobilities in the range of ~1 cm²V⁻¹s⁻¹ or lower and when intermolecular electronic coupling is weaker than electron-vibration coupling. nist.govresearchgate.networldscientific.com

Band-Like Transport: This model, analogous to transport in traditional inorganic semiconductors like silicon, describes charge carriers as delocalized waves (or Bloch states) that move through the crystal's energy bands. worldscientific.com This regime is typically observed at low temperatures or in highly ordered materials with very strong intermolecular coupling, leading to higher mobilities. worldscientific.com

For tribenzo[a,c,k]tetraphene, theoretical calculations of mobility are based on the Marcus-Hush theory, placing it within the framework of the hopping model. arxiv.orgnist.gov This is consistent with the calculated mobility values and the general understanding of charge transport in many polycyclic aromatic hydrocarbons at room temperature. worldscientific.com

Influence of Molecular Packing and Intermolecular Interactions on Charge Mobility

The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of charge mobility in organic semiconductors. arxiv.orgnist.gov The strength of intermolecular electronic coupling, which facilitates charge transfer, is highly sensitive to the distance and relative orientation between adjacent molecules.

Different packing motifs, such as herringbone or pi-stacking, create distinct charge transport pathways. researchgate.net In the case of tribenzo[a,c,k]tetraphene, theoretical studies have emphasized that its specific molecular packing pattern is the primary reason for its high calculated electron mobility. arxiv.orgnist.gov When compared with its compositional isomer dibenzo[a,c]picene (DBP), which has a different crystal structure, TBT exhibits significantly larger electron mobility, directly illustrating the profound impact of molecular packing on charge transport characteristics. arxiv.orgnist.gov Factors such as strong C–H···π interactions can lead to tighter molecular packing and form multi-dimensional charge transport networks, enhancing mobility.

Simulation and Prediction of Charge Carrier Dynamics in this compound-based Systems

Computational simulations are invaluable tools for predicting the electronic properties of new organic materials before their synthesis. For tribenzo[a,c,k]tetraphene, researchers have employed a combination of Density Functional Theory (DFT) and the Marcus-Hush charge transfer theory. arxiv.orgnist.gov

The simulation process involves several steps:

Geometry Optimization: DFT is used to calculate the lowest energy structure of the molecule in both its neutral and charged states. arxiv.org

Property Calculation: From these optimized geometries, key parameters for charge transport are determined, including:

Reorganization Energy (λ): The energy associated with the geometric relaxation of a molecule as it gains or loses an electron. A lower reorganization energy is generally favorable for faster charge hopping. rsc.org

Electronic Coupling (Transfer Integral): This quantifies the electronic interaction between adjacent molecules and is crucial for determining the hopping rate. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict properties like ionization potential, electron affinity, and air stability. arxiv.orgnist.gov

Mobility Prediction: The calculated reorganization energy and electronic coupling values are then used within the Marcus-Hush formula to predict the charge carrier mobility. arxiv.orgiarc.fr

These simulations predicted that TBT would be an ambipolar semiconductor with notably high electron mobility and possess better air stability than the widely used pentacene (B32325). arxiv.orgnist.gov

Integration and Performance in Organic Field-Effect Transistors (OFETs)

The predicted properties of tribenzo[a,c,k]tetraphene make it a highly promising candidate for the active layer in Organic Field-Effect Transistors (OFETs). nist.gov OFETs are fundamental components of organic electronics, and their performance is heavily reliant on the charge carrier mobility of the semiconductor used.

The key attractive features of TBT for OFET applications are:

Ambipolar Transport: Its ability to transport both holes and electrons means it could be used to construct complementary circuits, which are more power-efficient than circuits based on only one type of charge carrier. nist.gov

High Electron Mobility: The predicted electron mobility of 1.834 cm²V⁻¹s⁻¹ is high for an organic material, suggesting it could be particularly effective in n-channel OFETs. arxiv.orgnist.gov

Good Stability: The relatively deep HOMO energy level suggests good stability against oxidation in ambient air, a critical requirement for practical device applications and a known issue for materials like pentacene. arxiv.orgnist.gov

| Parameter | Value | Significance |

|---|---|---|

| Transport Type | Ambipolar | Enables both p-channel and n-channel transistor operation. nist.gov |

| Max. Hole Mobility (μh) | 0.129 cm²V⁻¹s⁻¹ | Indicates efficient hole transport for p-channel operation. arxiv.org |

| Max. Electron Mobility (μe) | 1.834 cm²V⁻¹s⁻¹ | Indicates high-performance n-channel operation. arxiv.orgrsc.org |

| Stability | Predicted to be better than pentacene | Deep HOMO level suggests enhanced resistance to air oxidation, leading to longer device lifetime. nist.gov |

Potential for Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

Beyond transistors, the fundamental properties of this compound and its isomers suggest strong potential for use in other organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs). nist.gov

In both OLEDs and OPVs, charge transport layers are essential for efficiently moving electrons and holes to or from the active region where light is emitted (OLEDs) or absorbed (OPVs). The desirable characteristics of TBT, such as its ambipolar nature and high mobility, make it a candidate for these layers. arxiv.orgnist.gov For instance, materials with balanced hole and electron mobility are highly sought after for the emissive layer in OLEDs to ensure efficient recombination of charges. Similarly, efficient charge extraction in OPVs requires materials with high mobility to prevent charge recombination losses. The predicted chemical stability is also a significant advantage for ensuring the long operational lifetime required in lighting and solar energy applications. nist.gov

Solid State Organization and Supramolecular Assembly of Tribenzo A,c,j Naphthacene Architectures

Crystal Engineering Strategies for Tailoring Solid-State Packing

Crystal engineering provides a powerful toolkit for directing the assembly of molecules in the solid state to achieve desired material properties. ucl.ac.uk For polycyclic aromatic hydrocarbons (PAHs) like tribenzo(a,c,j)naphthacene, the primary strategies revolve around the modulation of non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonds. ucl.ac.ukrsc.org

Key strategies for tailoring the solid-state packing of this compound and related PAHs include:

Heteroatom Substitution: The introduction of heteroatoms like nitrogen, oxygen, or boron into the aromatic framework can significantly alter the electronic distribution and intermolecular interactions. researchgate.net For instance, the isoelectronic replacement of C=C bonds with B-N bonds has been shown to enhance π-π interactions, which can facilitate charge transport. researchgate.net

Solvent Selection: The choice of solvent during crystallization can play a crucial role in determining the final crystal structure. Different solvents can lead to the formation of different polymorphs or solvates, each with a unique packing arrangement. researchgate.net

Shape and Symmetry Control: The inherent saddle-shaped geometry of this compound influences its packing. vulcanchem.com Modifying the molecular shape through strategic substitution can direct the molecules to adopt specific arrangements, such as herringbone or cofacial π-stacking, which are known to affect charge transport properties. acs.org

These strategies allow for a degree of control over the intermolecular distances and orientations within the crystal lattice, which are paramount for optimizing properties like charge carrier mobility and solid-state luminescence. acs.orgrsc.org

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single crystal X-ray diffraction (SC-XRD) is an indispensable technique for the precise determination of the three-dimensional atomic arrangement within a crystal. uol.de This analysis provides definitive information on bond lengths, bond angles, and the spatial organization of molecules, which is crucial for understanding the structure-property relationships in this compound and its derivatives. uol.denih.gov

Through SC-XRD, researchers have been able to elucidate the intricate packing motifs of these complex molecules. For instance, the analysis of a tetrapropyltetrabenzo[a,c,j,l]tetracene derivative revealed its specific crystal structure. escholarship.org Similarly, the crystal structure of a derivative of tribenzo[a,d,g]coronene was determined to have a monoclinic space group C2/c, with specific unit cell dimensions. mdpi.com This level of detail is essential for correlating the molecular architecture with observed electronic properties.

The crystallographic data obtained from SC-XRD studies are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research and computational modeling. mdpi.comrsc.org

Below is a table summarizing crystallographic data for a derivative of a related tribenzocoronene compound, illustrating the type of information obtained from SC-XRD.

| Parameter | Value |

| Compound | 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene |

| Formula | C₄₄H₃₇Cl |

| Space Group | C2/c (monoclinic) |

| a (Å) | 26.684(3) |

| b (Å) | 13.5714(13) |

| c (Å) | 19.003(2) |

| β (°) | 100.02(4) |

| Z | 8 |

Data sourced from a study on substituted tribenzo[a,d,g]coronene derivatives. mdpi.com

Self-Assembly Phenomena in Solution and at Interfaces

The self-assembly of this compound and its analogues into ordered supramolecular structures is not limited to the solid state but also occurs in solution and at interfaces. acs.org This behavior is driven by the tendency of the π-conjugated systems to minimize their contact with the surrounding medium, leading to the formation of aggregates like nanofibers and other well-defined nanostructures. acs.orgresearchgate.net

In solution, the self-assembly process can be influenced by factors such as solvent polarity, concentration, and temperature. Spectroscopic techniques like UV-vis and fluorescence spectroscopy are often employed to study the aggregation behavior. For instance, changes in the absorption and emission spectra can indicate the formation of J-aggregates or H-aggregates, which have distinct electronic properties.

At solid-liquid or air-water interfaces, this compound derivatives can form highly ordered thin films. These films are of particular interest for applications in organic field-effect transistors (OFETs) and other electronic devices. The orientation and packing of the molecules at the interface are critical for efficient charge transport. The complex interplay of molecule-molecule, molecule-surface, and molecule-solvent interactions governs the final self-assembled structure in these systems. mpg.de The ability to control this self-assembly is key to fabricating high-performance devices.

Co-Crystallization and Host-Guest Interactions for Advanced Materials

Co-crystallization is a powerful strategy in crystal engineering where two or more different molecules are assembled in a single crystal lattice in a stoichiometric ratio. mdpi.com This approach allows for the modification of the physical and chemical properties of this compound without covalent modification of the molecule itself. By choosing appropriate co-formers, it is possible to create new crystalline materials with tailored properties. For example, co-crystallization with electron-acceptor molecules like tetracyanoquinodimethane (TCNQ) can lead to the formation of charge-transfer complexes with interesting electronic and optical properties. mdpi.com

Host-guest chemistry offers another avenue for creating advanced materials based on this compound. nih.gov The saddle-shaped or cavity-containing structures of some of its derivatives can act as hosts for smaller guest molecules. rsc.orgresearchgate.net This encapsulation can alter the properties of both the host and the guest and can be used to create sensor materials or to control the release of guest molecules. The binding in these host-guest systems is governed by non-covalent interactions, making them dynamic and often responsive to external stimuli. nih.govthno.org For instance, a triptycene-like cavitand was shown to encapsulate a dichloromethane (B109758) molecule within its cavity. researchgate.net

The formation of co-crystals and host-guest complexes can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques. mdpi.comijper.org These approaches provide a versatile platform for the design and synthesis of new functional materials based on the this compound scaffold.

Impact of Solid-State Architecture on Optoelectronic Properties and Charge Transport

The solid-state architecture, meaning the arrangement and packing of molecules in a crystal, has a profound impact on the optoelectronic properties and charge transport characteristics of this compound and its derivatives. acs.org The efficiency of charge transport in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling, which is determined by the distance and relative orientation of adjacent molecules. researchgate.net

Different packing motifs, such as the herringbone and π-stacked arrangements, lead to different charge transport efficiencies. acs.org For example, a tight, offset face-to-face stacking can result in high charge carrier mobilities. researchgate.net The saddle-shaped geometry of this compound can lead to unique charge-transport properties in thin-film transistors. vulcanchem.com

The solid-state packing also influences the photophysical properties. Aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) can be observed depending on how the molecules are arranged in the solid state. For example, a herringbone packing with a J-aggregation type can effectively avoid fluorescence quenching in the solid state. acs.org

The relationship between solid-state structure and properties is a central theme in the development of organic electronic materials. By understanding and controlling the crystal packing of this compound, it is possible to tune its electronic and optical properties for specific applications, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

High-Resolution X-ray Diffraction (HRXRD) for Detailed Molecular and Crystal Structures

High-Resolution X-ray Diffraction (HRXRD) is an indispensable non-destructive technique for the precise determination of molecular and crystal structures in highly ordered crystalline materials. hpstar.ac.cn For complex PAHs like tribenzo[a,c,j]naphthacene, single-crystal XRD analysis is the definitive method to elucidate the exact solid-state conformation, including intramolecular bond lengths, bond angles, and planarity. Furthermore, it reveals intermolecular packing arrangements, such as π-π stacking distances and herringbone or lamellar motifs, which fundamentally govern the bulk electronic properties of the material. researchgate.net

While specific HRXRD crystallographic data for tribenzo[a,c,j]naphthacene was not found in the surveyed literature, the elucidation of the structure of the related hexabenzo[a,c,fg,j,l,op]tetracene by single-crystal X-ray diffraction highlights the power of this technique. escholarship.org Such an analysis for tribenzo[a,c,j]naphthacene would provide definitive information on its planarity, the degree of helical twist if any, and the packing structure in the solid state, which are essential parameters for theoretical modeling and predicting material properties.

Advanced Nuclear Magnetic Resonance (NMR) Methodologies for Probing Local Order and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. libretexts.org For a complex, largely symmetrical molecule like tribenzo[a,c,j]naphthacene, which has a formula of C₃₀H₁₈, standard one-dimensional (1D) ¹H and ¹³C NMR provide initial but often insufficient information due to signal overlap in the aromatic region. nist.govlibretexts.org

Advanced two-dimensional (2D) NMR methodologies are essential for unambiguous assignment of all proton and carbon signals. libretexts.orgnanalysis.com These techniques reveal through-bond correlations, providing a detailed map of the molecular skeleton.

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J-coupling), helping to trace out the connectivity of individual benzene (B151609) rings within the fused system. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of directly attached carbons (¹J-coupling), providing a clear link between the ¹H and ¹³C spectra. nanalysis.comdokumen.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J- and ³J-coupling). youtube.com It is particularly powerful for PAHs as it helps to connect the different fused ring fragments and identify quaternary carbons (which have no attached protons) by their coupling to nearby protons. youtube.com

While a specific, complete NMR analysis of tribenzo[a,c,j]naphthacene is not available in the provided search results, the data from related large PAHs, such as substituted tribenzocoronene derivatives, illustrate the typical chemical shifts observed. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Related Polycyclic Aromatic Hydrocarbon (Substituted Tribenzocoronene Derivative) Note: This data is for a related compound and serves to illustrate the typical spectral regions for large PAHs. Data sourced from nih.gov.

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 7.30 - 9.61 | Aromatic protons in various environments within the fused ring system. Protons in sterically hindered "bay" regions or on the periphery can have distinct shifts. |

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics and Lifetime Analysis

Time-Resolved Fluorescence Spectroscopy (TRFS) is a powerful tool for investigating the dynamic processes that occur after a molecule absorbs light. frontiersin.org For fluorescent PAHs like tribenzo[a,c,j]naphthacene, this technique measures the decay of fluorescence intensity over time (typically on the nanosecond scale) following excitation with a short pulse of light. rsc.org This decay profile provides direct information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited singlet state (S₁) before returning to the ground state. nih.gov

The fluorescence lifetime is a critical parameter as it is sensitive to all competing de-excitation pathways, including:

Fluorescence (Radiative Decay): The emission of a photon.

Intersystem Crossing (ISC): Transition from the excited singlet state (S₁) to a triplet state (T₁).

Non-radiative Decay: De-excitation through vibrational relaxation (heat).

By measuring the fluorescence lifetime, one can calculate the rate constants for these competing processes, providing a complete picture of the molecule's photophysics. frontiersin.orgnih.gov Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used to acquire high-precision fluorescence decay curves. goettingen-research-online.de

Studies on related substituted tribenzocoronene derivatives have utilized time-resolved fluorescence to determine their excited-state lifetimes. mdpi.com The lifetimes were found to be in the nanosecond range, which is typical for fluorescent PAHs. In some derivatives, a double exponential decay was observed, indicating the presence of multiple excited-state processes or conformations. mdpi.com

Table 2: Example Fluorescence Lifetimes (τs) for Substituted Tribenzocoronene Derivatives Note: This data is for related compounds and illustrates typical lifetime values for large PAHs. Data sourced from mdpi.com.

| Compound | Fluorescence Lifetime (τs) in ns |

|---|---|

| Derivative 3a | 8.40 |

| Derivative 3b | 16.22 |

| Derivative 3c | 31.32 / 5.06 |

| Derivative 3d | 2.09 / 14.29 |

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical and Electronic Structure Information

Electron Energy-Loss Spectroscopy (EELS), typically performed in a transmission electron microscope (TEM), is an analytical technique that provides information on local chemical composition, bonding, and electronic structure with high spatial resolution. nist.gov When a high-energy electron beam passes through a thin sample, some electrons lose energy through inelastic scattering events. researchgate.net The energy-loss spectrum is a plot of the number of scattered electrons versus the energy they have lost.

For carbon-based materials like tribenzo[a,c,j]naphthacene, EELS offers unique insights:

Low-Loss Region (<50 eV): This region is dominated by plasmon excitations, which are collective oscillations of valence electrons. The energy of the π-plasmon and the (π+σ)-plasmon provides information about the valence electron density. researchgate.net

Core-Loss Region (>50 eV): This region shows sharp ionization edges corresponding to the energy required to excite core-level electrons (e.g., carbon 1s) to unoccupied states. The Carbon K-edge (starting around 285 eV) is of particular interest. hpstar.ac.cn The fine structure of this edge (Electron Energy-Loss Near-Edge Structure, ELNES) is sensitive to the local bonding environment (e.g., sp², sp³ hybridization) and the density of unoccupied molecular orbitals (LUMOs). hpstar.ac.cnnih.gov

Studies on various PAHs have shown that the C 1s→π* transition peak can split into multiple features, reflecting the different chemical environments of the carbon atoms within the aromatic structure. hpstar.ac.cn This allows for a detailed probe of the unoccupied electronic states, which is complementary to the information on occupied states obtained from techniques like photoelectron spectroscopy. rsc.org

Multi-Wavelength Raman Spectroscopy for Structural Vibrations and Electronic Insights

Raman spectroscopy is a vibrational spectroscopy technique that probes the structural fingerprint of a molecule. usra.edu For PAHs, Raman spectra are typically dominated by peaks corresponding to C-C and C=C stretching modes and ring breathing vibrations. pitt.eduacs.org While single-wavelength Raman provides valuable structural information, multi-wavelength Raman spectroscopy offers deeper insights by revealing the coupling between electronic states and vibrational modes. pnas.org

In this technique, Raman spectra are acquired using several different laser excitation wavelengths. For certain carbon materials, the position and intensity of some Raman bands, particularly the "D" and "G" bands, show a dependence on the excitation laser energy—a phenomenon known as dispersion. researchgate.net

G band (~1580 cm⁻¹): Associated with the in-plane stretching of sp²-hybridized carbon atoms. Its dispersion is often related to the degree of structural order.

D band (~1350 cm⁻¹): An in-plane breathing mode that is activated by defects or edges in the graphitic structure. Its strong dispersion in disordered carbons is a well-known characteristic.

By analyzing the dispersion of these bands, one can gain information about the electronic structure, the extent of π-electron conjugation, and the presence of defects or specific edge structures. researchgate.net This approach has been successfully used to characterize a wide range of carbon materials, from amorphous carbons to graphene nanoribbons, by modeling the material as being composed of PAH-like domains. goettingen-research-online.deresearchgate.net

Z-Scan Technique for Characterization of Nonlinear Optical Responses

The Z-scan technique is a widely used experimental method to measure third-order nonlinear optical (NLO) properties, specifically nonlinear absorption and nonlinear refraction. ucf.edu The technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the change in transmittance through a finite aperture in the far field ("closed-aperture" scan) or the total transmittance ("open-aperture" scan). aps.org

Open-Aperture (OA) Z-scan: This configuration is sensitive only to nonlinear absorption. An increase in absorption at high intensity (reverse saturable absorption, RSA) results in a valley in the transmittance curve centered at the focal point. RSA is a desirable property for optical limiting applications.

Closed-Aperture (CA) Z-scan: This configuration is sensitive to both nonlinear refraction and absorption. The sign and magnitude of the nonlinear refractive index (n₂) can be determined from the shape of the transmittance curve (a peak followed by a valley, or vice-versa).

Detailed Z-scan studies on substituted tribenzocoronene derivatives, which are structurally similar to tribenzo[a,c,j]naphthacene, have demonstrated their significant NLO properties. mdpi.com These compounds exhibit strong reverse saturable absorption when irradiated with a 532 nm nanosecond pulse laser, a behavior attributed to an excited-state absorption (ESA) mechanism. mdpi.com The key NLO parameters determined from these studies include the effective nonlinear absorption coefficient (βeff) and the optical limiting threshold (Fon), which is the input fluence at which the transmittance drops to 95% of its linear value. mdpi.com

Table 3: Nonlinear Optical Properties of a Related Tribenzocoronene Derivative (3b) at 532 nm Note: This data is for a related compound and serves as a strong indicator of expected NLO behavior for large PAHs. Data sourced from mdpi.com.

| Incident Energy (μJ) | Minimum Normalized Transmittance (Tmin) | Optical Limiting Threshold (Fon) in J cm⁻² |

|---|---|---|

| 20.7 | 90% | 1.7 |

| 40.6 | 78% | 0.845 |

The results show that as the incident laser energy increases, the transmittance decreases, demonstrating effective optical limiting behavior. mdpi.com The fluctuation of the nonlinear absorption coefficient with laser intensity further supports that the dominant mechanism is excited-state absorption, where the excited state has a larger absorption cross-section than the ground state. mdpi.com

Future Research Directions and Emerging Paradigms

Rational Design Principles for Enhanced Performance in Next-Generation Devices

The future development of high-performance electronic and optoelectronic devices based on tribenzo(a,c,j)naphthacene will heavily rely on the principles of rational design. This approach involves the deliberate modification of the core molecular structure to fine-tune its electronic properties and solid-state packing, thereby enhancing device performance. Key strategies will likely focus on modulating the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—and influencing intermolecular interactions.

Key Rational Design Strategies:

Functional Group Substitution: The introduction of electron-donating or electron-withdrawing groups at specific positions on the this compound core can significantly alter its electronic characteristics. For instance, attaching electron-donating groups like alkoxy or amino moieties is expected to raise the HOMO energy level, facilitating hole injection and transport in p-type organic field-effect transistors (OFETs). Conversely, electron-withdrawing groups such as cyano or fluoro groups can lower the LUMO energy level, making the molecule more suitable for n-type or ambipolar transport.

Heteroatom Doping: The incorporation of heteroatoms like nitrogen, sulfur, or boron directly into the aromatic framework can profoundly impact the electronic structure and intermolecular interactions. This strategy has been successfully employed in other nanographene systems to tune their charge-transport properties and create materials with desirable semiconductor characteristics.

Extension of π-Conjugation: Systematically extending the π-conjugated system by fusing additional aromatic rings to the this compound core is a powerful tool for bandgap engineering. This approach generally leads to a reduction in the HOMO-LUMO gap, causing a red-shift in the absorption and emission spectra, which is advantageous for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitting organic light-emitting diodes (OLEDs).

The following table outlines potential functionalization strategies and their expected impact on the electronic properties of this compound.

| Design Strategy | Example Functional Group/Modification | Expected Impact on Electronic Properties | Potential Application |

| Electron-Donating Substitution | Alkoxy (-OR), Alkyl (-R) | Increased HOMO level, enhanced hole mobility | p-type OFETs |

| Electron-Withdrawing Substitution | Cyano (-CN), Fluoro (-F) | Decreased LUMO level, improved electron mobility | n-type OFETs, Ambipolar devices |

| Heteroatom Doping | Nitrogen (N) substitution in the core | Modified charge distribution, potential for n-type behavior | OLEDs, OPVs |

| π-System Extension | Annelation of additional benzene (B151609) rings | Reduced HOMO-LUMO gap, red-shifted absorption | OPVs, NIR emitters |

Exploration of Novel this compound Derivatives and Expanded Nanographene Structures

Building upon rational design principles, a significant future research direction will be the synthesis and characterization of novel this compound derivatives and larger, more complex nanographene structures. This exploration will unlock a wider range of properties and functionalities.

The synthesis of novel derivatives will likely involve the introduction of solubilizing groups to improve processability, a crucial factor for the fabrication of solution-processed electronic devices. Long alkyl or alkoxy chains can be attached to the periphery of the molecule to enhance its solubility in common organic solvents without significantly perturbing the electronic properties of the core. For a related compound, dibenzo[fg,op]naphthacene, a versatile synthesis has been developed that allows for the introduction of various peripheral chains, leading to materials with discotic liquid crystalline properties rsc.orgbiu.ac.il.

Furthermore, the this compound core can serve as a fundamental building block for the bottom-up synthesis of larger, well-defined nanographene structures. By employing modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions followed by cyclization, it is possible to create expanded two-dimensional sheets or even three-dimensional architectures. These larger nanographenes are expected to exhibit properties that bridge the gap between small molecules and bulk graphene, potentially leading to materials with exceptionally high charge carrier mobilities and unique optical characteristics.

Synergistic Integration of Computational Predictions and Experimental Validation

The synergy between computational modeling and experimental validation will be paramount in accelerating the discovery and optimization of this compound-based materials. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide invaluable insights into the structural, electronic, and optical properties of designed molecules before their synthesis is attempted.

Computational studies can be employed to:

Predict the HOMO and LUMO energy levels, ionization potentials, and electron affinities of novel derivatives.

Simulate absorption and emission spectra to guide the design of materials with specific optical properties.

Calculate the reorganization energies for charge transport, providing a theoretical estimate of the intrinsic charge carrier mobility.

Model intermolecular interactions and predict solid-state packing, which is crucial for understanding charge transport in thin films.

These theoretical predictions can then be used to prioritize synthetic targets, saving significant time and resources. The subsequent experimental characterization of the synthesized compounds provides crucial feedback to refine the computational models, leading to a powerful iterative cycle of design, prediction, synthesis, and characterization. Such a combined approach has been successfully applied to understand the properties of other functionalized MXene monolayers and nanotubes rsc.org.

The table below illustrates the interplay between computational predictions and experimental validation for key properties.

| Property | Computational Prediction Method | Experimental Validation Technique |

| Frontier Orbital Energies | Density Functional Theory (DFT) | Cyclic Voltammetry (CV) |

| Optical Properties | Time-Dependent DFT (TD-DFT) | UV-Vis and Photoluminescence Spectroscopy |

| Molecular Structure | DFT Geometry Optimization | X-ray Crystallography, NMR Spectroscopy |

| Charge Transport | Reorganization Energy Calculations | Field-Effect Transistor (FET) measurements |

Challenges and Opportunities in Scalable Synthesis and Advanced Processing Techniques

The development of solution-processable this compound derivatives opens up opportunities for the use of advanced processing techniques, such as inkjet printing and roll-to-roll coating, for the fabrication of large-area and flexible electronic devices. Research in this area will focus on:

Ink Formulation: Optimizing the solubility and stability of this compound-based inks for various printing techniques.

Thin-Film Morphology Control: Investigating the influence of processing parameters, such as solvent choice, deposition rate, and annealing conditions, on the crystalline order and morphology of the resulting thin films.

Device Integration: Integrating these materials into complex device architectures to realize their full potential in applications such as flexible displays, wearable sensors, and large-area lighting.

Addressing these challenges in synthesis and processing will be crucial for translating the promising properties of this compound into practical and commercially viable technologies.

Q & A

Q. What are the established synthesis routes for Tribenzo(a,c,j)naphthacene, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as those involving iodobiphenyls and bromoanilines through C–H activation . Multi-step protocols, including cyclization and spiro-annulation, are critical for achieving structural fidelity. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., toluene vs. DMF) significantly affect intermediate stability and final yield. For example, higher temperatures may accelerate undesired side reactions, reducing purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the 300–400 nm range, correlating with conjugation length .

- HPLC-MS : Resolves isomers using reverse-phase C18 columns with acetonitrile/water gradients. Retention indices (e.g., 16.38 for Tribenzo[a,h,j]naphthacene) help differentiate structural analogs .

- NMR (¹H/¹³C) : Assigns aromatic proton environments (δ 7.2–8.5 ppm) and confirms molecular symmetry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While not classified as acutely toxic, use PPE (nitrile gloves, safety goggles) to prevent ocular irritation . Store in sealed containers away from oxidizers. Dispose of waste via EPA-approved hazardous waste facilities, as large-scale leakage may pose environmental risks .

Advanced Research Questions

Q. How can computational methods (e.g., Joback/Crippen models) predict this compound’s physicochemical properties?

The Joback method estimates dynamic viscosity (η) as a function of temperature, e.g., η = 0.00423 Pa·s at 790.39 K . Crippen’s fragmentation model calculates logP (4.192) to assess hydrophobicity, informing solvent selection for synthesis . Validate predictions against experimental data (e.g., NIST WebBook) to refine parameters .

Q. What strategies resolve contradictions in reported stability data for polycyclic aromatic hydrocarbons (PAHs) like this compound?

Discrepancies in thermal stability often arise from impurity profiles or measurement techniques (e.g., TGA vs. DSC). Standardize purity (>98% via HPLC) and use inert atmospheres (N₂/Ar) during analysis. Compare degradation products (e.g., quinones) using GC-MS to identify decomposition pathways .

Q. How can researchers optimize catalytic systems for this compound functionalization?

Screen Pd/Xantphos catalysts for Suzuki-Miyaura coupling, varying ligand ratios (1:1 to 1:3) to balance activity and selectivity. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate formation . For electron-deficient derivatives, employ Buchwald-Hartwig amination with BrettPhos ligands .

Q. What ecological impact assessment frameworks apply to this compound?

Use OECD Test Guideline 307 (soil biodegradation) to evaluate persistence. This compound’s high logP (4.192) suggests bioaccumulation potential; conduct Daphnia magna acute toxicity assays (EC₅₀) to quantify aquatic risks .

Methodological Recommendations

- Experimental Design : Use PICO framework to define variables (e.g., catalyst type, solvent) and outcomes (yield, purity) .

- Data Analysis : Apply FINER criteria to ensure questions are feasible, novel, and ethically sound .

- Peer Review : Pre-submission workshops (e.g., "Constructing Research Questions") improve hypothesis clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.